Miripirium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7631-49-4 |
|---|---|
Molecular Formula |
C20H36N+ |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
4-methyl-1-tetradecylpyridin-1-ium |
InChI |
InChI=1S/C20H36N/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21/h15-16,18-19H,3-14,17H2,1-2H3/q+1 |
InChI Key |
JDKRQGOIZPRQRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C |
Origin of Product |
United States |
Synthetic Chemistry and Chemical Modifications of Miripirium
Advanced Synthetic Methodologies for Miripirium Production and Yield Optimization
The synthesis of this compound chloride primarily involves the quaternization of 4-methylpyridine (B42270) (γ-picoline) with 1-chlorotetradecane (B127486) or a reactive equivalent (such as the corresponding bromide or iodide), typically via an SN2 reaction. While specific detailed protocols for large-scale this compound production are often proprietary, general advancements in the synthesis of quaternary ammonium (B1175870) salts have contributed to enhanced efficiency and yield Current time information in Bangalore, IN.organic-chemistry.org.
Quaternization reactions are commonly conducted in various solvents, with polar aprotic solvents like acetonitrile (B52724) often favored to facilitate the reaction mdpi.comnih.govmostwiedzy.pl. Elevated temperatures, sometimes near the boiling point of the solvent or under reflux conditions, are frequently employed to increase reaction rates and improve yields mdpi.comnih.govacs.org. Controlled temperature conditions are generally applied during the synthesis process organic-chemistry.org.
Research into optimizing the yield of quaternary ammonium salt synthesis often involves systematically evaluating reaction parameters such as reactant stoichiometry, solvent choice, temperature, reaction time, and catalyst presence. Techniques like Design of Experiments (DoE) can be applied to understand the interactions between these parameters and identify optimal conditions for maximizing yield ulisboa.pt. Studies on the synthesis of related pyridinium (B92312) salts have reported good to excellent yields, depending on the specific reactants and conditions used nih.govacs.org.
Application of Green Chemistry Principles in this compound Synthesis
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. In the context of this compound synthesis, this translates to exploring more sustainable production methods. Advancements in green chemistry techniques for quaternary ammonium salt production aim to reduce waste and minimize the environmental footprint Current time information in Bangalore, IN..
Specific green chemistry approaches being explored or applicable to the synthesis of compounds like this compound include:
Solvent-Free Synthesis: Conducting the quaternization reaction without or with minimal solvent reduces the use of potentially hazardous organic solvents and simplifies purification Current time information in Bangalore, IN.nih.govmdpi.com. Solvent-free procedures have been successfully demonstrated for the synthesis of other quaternary ammonium salts nih.govmdpi.com.
Use of Renewable Feedstocks: Exploring the use of raw materials derived from renewable resources for the synthesis of the tetradecyl chain or the pyridine (B92270) ring aligns with green chemistry principles Current time information in Bangalore, IN.ulisboa.pt.
Biocatalysis: Utilizing enzymes or other biological catalysts for specific steps in the synthesis pathway could offer milder reaction conditions and reduced energy consumption Current time information in Bangalore, IN..
Furthermore, quaternary ammonium salts themselves can act as environmentally friendly and recyclable reaction media in certain chemical processes, highlighting their potential role in green chemistry beyond their own synthesis organic-chemistry.org.
Design and Synthesis of this compound Analogues and Derivatives for Structure-Function Elucidation
This compound chloride is a representative example of a 1-alkylpyridinium salt. The design and synthesis of analogues and derivatives of this compound are valuable for understanding how modifications to its chemical structure affect its physical, chemical, and biological properties (structure-function elucidation).
Analogues of this compound can be designed by modifying the two key structural components: the alkyl chain and the pyridine ring.
Modification of the Alkyl Chain: Varying the length of the alkyl chain attached to the nitrogen atom is a common strategy in the study of quaternary ammonium compounds. Studies on other 1-alkylpyridinium salts have shown that the alkyl chain length significantly influences properties such as antimicrobial activity and surface activity nih.govresearchgate.netdergipark.org.tr. Analogues with shorter or longer alkyl chains (e.g., dodecyl, hexadecyl) could be synthesized to investigate the impact of hydrophobicity on this compound's characteristics.
Modification of the Pyridine Ring: Introducing different substituents or modifying the position of the methyl group on the pyridine ring can also alter the compound's properties. Research on other substituted pyridinium salts demonstrates that the nature and position of substituents on the aromatic ring affect their activity nih.gov.
The synthesis of these analogues would typically involve the quaternization reaction between 1-bromo- or 1-chlorotetradecane (or other alkyl halides) and appropriately substituted pyridines, or the reaction of 4-methylpyridine with different alkyl halides. These synthetic efforts, coupled with the evaluation of the resulting compounds, provide insights into the structural features critical for specific functions.
Stereochemical Aspects and Chiral Synthesis Approaches in this compound Chemistry
Stereochemistry is a crucial aspect of organic chemistry, dealing with the three-dimensional arrangement of atoms in molecules. However, in the case of this compound chloride, stereochemical considerations are not applicable to the parent compound.
Consequently, the synthesis of this compound does not involve or require chiral synthesis approaches, as the compound does not exist in different stereoisomeric forms.
Molecular and Cellular Mechanisms of Action of Miripirium
Membrane Perturbation and Permeabilization Mechanisms of Miripirium
This compound's interaction with cellular membranes is a key aspect of its mechanism of action. These interactions can lead to alterations in membrane structure and function, ultimately affecting cellular processes.
Role in Depolarization and Alteration of Transmembrane Potential
This compound chloride has been shown to cause a decrease in mitochondrial membrane potential (MMP) . The transmembrane potential is a critical electrochemical gradient across biological membranes, essential for various cellular functions, including energy production in mitochondria nih.govnih.govmsdmanuals.com. Alterations in this potential, such as depolarization, can significantly impact cellular viability and function nih.gov. The observed decrease in MMP suggests that this compound interferes with the maintenance of this gradient, potentially through increasing the membrane's permeability to ions .
Mitochondrial Dysfunction Induction by this compound
Beyond its effects on the plasma membrane, this compound has been implicated in inducing mitochondrial dysfunction, impacting the cell's primary energy-producing organelles.
Uncoupling of Oxidative Phosphorylation and Respiratory Chain Activity
Mitochondrial dysfunction can involve the uncoupling of oxidative phosphorylation (OXPHOS) msdmanuals.commdpi.com. OXPHOS is the process by which cells generate ATP through the electron transport chain and ATP synthase nih.gov. Uncoupling refers to the dissipation of the proton gradient across the inner mitochondrial membrane, which is normally used to drive ATP synthesis nih.gov. This compound chloride is listed with "uncoupling" as a potential feature related to its effects on mitochondrial membrane potential , suggesting it may interfere with the efficient coupling of electron transport and ATP production. This interference can lead to reduced ATP synthesis and increased heat production.
Impact on Cellular Bioenergetics and ATP Production
The disruption of mitochondrial oxidative phosphorylation by agents like this compound can have a direct impact on cellular bioenergetics and ATP production nih.govmsdmanuals.commdpi.com. A decrease in the efficiency of ATP synthesis compromises the cell's ability to meet its energy demands, affecting various cellular processes that require energy nih.govmsdmanuals.com. Conditions that lead to OXPHOS dysfunction can result in a decreased ATP:ADP ratio msdmanuals.com.
Opening of Permeability Transition Pores and Mitochondrial Integrity
Mitochondrial dysfunction can also involve the opening of the mitochondrial permeability transition pore (mPTP) ebi.ac.ukwikipedia.orgnih.govnih.gov. The mPTP is a protein complex in the inner mitochondrial membrane that, when open, increases the permeability of the membrane to solutes with molecular masses up to about 1500 Da ebi.ac.ukwikipedia.orgfrontiersin.org. Persistent opening of the mPTP can lead to mitochondrial swelling, rupture of the outer membrane, and the release of pro-apoptotic factors like cytochrome c, ultimately triggering cell death pathways wikipedia.org. While the search results suggest "permeabilization" as a feature related to this compound's effect on mitochondrial membrane potential , directly linking this to mPTP opening requires further specific research on this compound. However, general mitochondrial permeabilization is often associated with mPTP activity wikipedia.orgnih.gov.
This compound, also known by its chemical name myristyl-gamma-picolinium chloride, is a chemical compound that has been noted in scientific literature, particularly in the context of its potential biological interactions and effects at the molecular and cellular levels. Research into this compound has explored its influence on various intracellular signaling pathways and its capacity to induce regulated cell death.
Modulation of Intracellular Signaling Cascades by this compound
This compound has been investigated for its ability to modulate various intracellular signaling cascades, which are crucial for regulating cellular functions, growth, and responses to the environment.
Effects on Nuclear Receptor Signaling Pathways
Nuclear receptors are a class of proteins that play a significant role in sensing steroids, thyroid hormones, vitamins, and other molecules, acting as ligand-activated transcription factors that regulate gene expression bosterbio.comwikipedia.orgcellsignal.com. They are involved in cell differentiation, development, proliferation, and metabolism, and their dysregulation is associated with various pathologies bosterbio.comcellsignal.com. Nuclear receptors typically contain an N-terminal transactivation domain, a DNA-binding domain, and a ligand-binding domain bosterbio.comcellsignal.commdpi.com. Upon ligand binding, nuclear receptors can undergo conformational changes, dimerize, translocate to the nucleus, and bind to specific DNA sequences (hormone response elements) to modulate gene transcription wikipedia.orgcellsignal.com. Their activity can also be influenced by phosphorylation and other post-translational modifications induced by growth factor and cytokine signaling bosterbio.comcellsignal.com.
Research indicates that this compound has been included in high-throughput screening assays designed to assess the bioactivity of chemicals on a range of biological pathways, with a focus on nuclear receptor signaling nih.govfrontiersin.org. These screens aim to identify compounds that can either induce (agonist mode) or inhibit (antagonist mode) the activity of specific pathways or targets nih.govfrontiersin.org. While the specific effects of this compound on individual nuclear receptor pathways require detailed investigation, its inclusion in such screening panels suggests a potential for interaction with these critical regulatory systems.
Influence on Stress Response Pathways
Cells possess intricate stress response pathways that enable them to detect and react to various internal and external stressors, such as DNA damage, oxidative stress, and protein misfolding. These pathways are essential for maintaining cellular homeostasis and survival. Activation of stress response pathways can lead to cell cycle arrest, DNA repair, or, if the damage is irreparable, the induction of cell death nih.gov.
This compound has been evaluated in high-throughput screening assays that specifically probe stress response pathways nih.govfrontiersin.org. These assays are designed to identify compounds that can activate or inhibit components of these crucial cellular defense mechanisms nih.govfrontiersin.org. The inclusion of this compound in these screens suggests that it may influence cellular responses to stress. Further research is needed to fully characterize the specific stress response pathways affected by this compound and the nature of this influence (activation or inhibition).
Induction of Regulated Cell Death Pathways by this compound
Regulated cell death (RCD) is a genetically encoded process crucial for development, tissue homeostasis, and defense against pathogens and damaged cells nih.govfrontiersin.orgnih.govmdpi.com. Unlike accidental cell death, RCD is controlled by specific molecular mechanisms and signaling pathways nih.govmdpi.com. Apoptosis, necroptosis, and pyroptosis are prominent forms of RCD, each characterized by distinct morphological features and molecular cascades mdpi.comcellsignal.comnih.gov.
This compound's potential to induce cell death has been noted, particularly in the context of its antimicrobial properties where it is suggested to disrupt microbial cell membranes evitachem.com. Its inclusion in high-throughput screening panels that include cell-death signaling assays further supports the investigation of its effects on cellular viability and death pathways nih.gov.
Ferroptosis and Other Non-Apoptotic Cell Death Modalities
Investigations into cellular death pathways have identified various modalities beyond traditional apoptosis, including ferroptosis, necroptosis, pyroptosis, and others. While some broad patent literature mentions this compound chloride in the context of compositions and methods potentially involving the induction of various cell death pathways, including ferroptosis and other non-apoptotic forms, in specific cell types such as T cells, detailed research findings specifically attributing the direct induction of ferroptosis or other non-apoptotic cell death modalities by this compound chloride were not found within the scope of this review. The available information does not provide specific data, molecular pathways, or comparative studies clearly demonstrating this compound's role or efficacy in triggering these particular death processes.
Structure Activity Relationship Sar and Computational Studies of Miripirium
Elucidation of Structure-Activity Relationships for Miripirium Bioactivity
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure influence its biological activity nih.gov. For this compound, its structure consists of a picolinium ring attached to a tetradecyl (myristyl) chain ontosight.aimedkoo.com. The quaternary ammonium (B1175870) nature of the picolinium ring imparts a positive charge, while the long alkyl chain contributes lipophilicity. This amphipathic structure is fundamental to its surfactant properties and interactions with biological membranes ontosight.ai.
Research has explored the relationship between the alkyl chain length and the biological effects of similar quaternary ammonium compounds. While specific detailed SAR studies solely focused on this compound's various bioactivities (such as antimicrobial or effects on glycosaminoglycan synthesis) by systematically altering its structure are not extensively detailed in the provided search results, the general principles of how chain length and the nature of the head group in quaternary ammonium compounds affect their interactions with biological systems are well-established in medicinal chemistry. The balance between the charged head group and the hydrophobic tail is crucial for membrane interactions, which can underlie antimicrobial activity and effects on cellular processes.
One study involving a library of chemicals, including this compound chloride, screened in high-throughput assays (Tox21) compared the bioactivity signatures of drugs and environmental chemicals researchgate.netfrontiersin.org. This large-scale screening approach, while not a traditional, focused SAR study on this compound alone, contributes to understanding its biological profile in the context of a broad chemical space. The study found that chemical structure was a better predictor of whether a chemical was likely to be a drug compared to its assay activity profile researchgate.netfrontiersin.org. This highlights the importance of structural features in determining biological interactions across a diverse set of compounds.
Another study investigated the cytotoxic effects of methylprednisolone (B1676475) acetate (B1210297) formulations containing preservatives, including myristyl-gamma-picolinium chloride (this compound chloride), on dorsal root ganglion (DRG) sensory neurons researchgate.net. This research indicated a dose-response relationship between increased concentrations of the preservative and cytotoxic effects, suggesting that the concentration and presence of this compound chloride are related to its biological impact in this context researchgate.net.
Computational Chemistry and Molecular Modeling of this compound Interactions
Computational chemistry and molecular modeling techniques are valuable tools for investigating the interactions of molecules like this compound at an atomic and molecular level evitachem.com. These methods can provide insights into binding modes, interaction strengths, and the influence of electronic properties on behavior.
Ligand-Target Docking and Molecular Dynamics Simulations
Ligand-target docking is a computational method used to predict the preferred orientation and binding affinity of a ligand (like this compound) to a specific biological target, such as a protein or membrane youtube.comyoutube.com. Molecular dynamics (MD) simulations extend this by simulating the time-dependent behavior of a molecular system, allowing researchers to observe the dynamic interactions between this compound and its environment or target over time youtube.comyoutube.com. MD simulations can provide insights into the stability of complexes and the conformational changes involved in binding dovepress.com.
While specific studies detailing the molecular docking or MD simulations of this compound with a defined biological target are not prominently featured in the search results, these techniques are broadly applicable to understanding how this compound, with its amphipathic structure, might interact with lipid bilayers, proteins, or other cellular components. For instance, MD simulations are used to investigate drug-polymer interactions in amorphous solid dispersions, which is relevant given this compound's use as an excipient dovepress.com. These simulations can reveal the types of intermolecular interactions, such as pi-alkyl or hydrogen bonds, that contribute to the stability and properties of formulations dovepress.com.
The application of molecular docking and MD simulations is crucial in drug discovery and understanding the mechanism of action of bioactive molecules youtube.commdpi.com. For a compound like this compound, these methods could be employed to study its insertion into and disruption of bacterial membranes, which could explain its antimicrobial properties, or its interaction with specific proteins or enzymes it might affect.
De Novo Molecule Design and Virtual Screening Based on this compound Scaffold
De novo molecule design involves creating entirely new molecular structures with desired properties, often using computational algorithms benevolent.comschrodinger.com. Virtual screening, on the other hand, involves computationally evaluating large libraries of existing compounds to identify potential hits based on their predicted activity or favorable properties mdpi.combiorxiv.org. Both approaches can be guided by the structural features, or scaffold, of known active compounds like this compound benevolent.comnih.gov.
Given this compound's established properties, particularly its surfactant nature and potential biological interactions, its picolinium ring and alkyl chain could serve as a scaffold for designing or identifying novel compounds with similar or improved characteristics. De novo design algorithms could generate molecules incorporating the quaternary ammonium head group and varying alkyl chain lengths or other substituents to optimize properties like solubility, membrane permeability, or interaction with specific targets.
Virtual screening campaigns could utilize similarity searching based on this compound's structure or pharmacophore (the spatial arrangement of its key features) to identify commercially available or synthetically accessible compounds with similar profiles mdpi.comnih.gov. Scaffold-focused virtual screening specifically uses the core structure (scaffold) of a molecule to search for compounds with the same or similar core but different substituents, potentially leading to the discovery of novel chemotypes with similar activity biorxiv.orgnih.gov.
While no specific instances of de novo design or virtual screening campaigns explicitly based on the this compound scaffold were found in the provided search results, the principles and techniques described are directly applicable. The amphipathic nature of the this compound scaffold makes it a potential starting point for designing new surfactants, antimicrobial agents, or compounds that interact with lipid-containing biological structures.
Preclinical Pharmacological Investigations of Miripirium in Animal Models and in Vitro Systems
Pharmacokinetic Profiling of Miripirium in Preclinical Animal Models
Detailed pharmacokinetic studies specifically focused on characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound as a standalone compound in preclinical animal models are not extensively reported in the readily available scientific literature. Much of the information regarding its presence and effects stems from studies evaluating formulations in which it is included as a preservative.
Absorption, Distribution, Metabolism, and Excretion Studies in Rodents and Other Species
Specific studies detailing the quantitative absorption, distribution, metabolism, and excretion pathways of this compound in rodents or other animal species are not widely available. Information regarding the pharmacokinetics of formulations containing this compound, such as methylprednisolone (B1676475) acetate (B1210297) suspensions, exists, but this primarily describes the behavior of the active drug component rather than the excipient this compound. For instance, the pharmacokinetics of methylprednisolone acetate following intramuscular injection in volunteers has been studied, noting peak plasma concentrations and times, but this data is specific to the corticosteroid. hpra.ie General principles of drug disposition suggest that the chemical properties of this compound (a cationic surfactant) would influence its ADME profile, but specific experimental data in animals are limited in the provided sources.
Single and Multiple Dose Pharmacokinetics
Specific data on the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of this compound following single or multiple dose administrations in preclinical animal models were not found in the consulted literature. Studies often focus on the effects or distribution of the primary active compound in formulations containing this compound rather than quantifying this compound itself.
Tissue Distribution Analysis
Bioavailability and Bioequivalence Assessments in Animal Models
Specific bioavailability and bioequivalence studies for this compound in animal models, as would be conducted for an active drug substance, are not commonly reported. Its role as a preservative means that studies typically focus on the bioavailability and bioequivalence of the primary therapeutic agent in the formulation. One patent mentions the concept of local administration to achieve high local and low systemic bioavailability for certain chemical entities, including a reference to this compound chloride in a list of potential formulation components, but this does not provide specific bioavailability data for this compound itself in animal models. google.com
Physiologically Based Pharmacokinetic (PBPK) Modeling and Interspecies Prediction
No specific information or published studies were found regarding the application of Physiologically Based Pharmacokinetic (PBPK) modeling or interspecies prediction specifically for this compound. While PBPK modeling is a tool used in toxicology and pharmacology to predict the behavior of chemicals across different species and conditions, its application to excipients like this compound is less common unless significant systemic exposure or toxicity is a primary concern. researchgate.net
Pharmacodynamic Characterization of this compound in Preclinical Models
The preclinical pharmacodynamic characterization of this compound, outside of its function as a preservative, is primarily discussed in the context of observed biological effects, particularly concerning local tissue reactions when administered via certain routes. Studies investigating the safety of intrathecal administration of methylprednisolone acetate formulations have highlighted concerns regarding the potential neurotoxicity and inflammatory response associated with excipients, including this compound chloride. researchgate.netmrimigraine.com
Animal studies, such as those in dogs receiving intrathecal methylprednisolone acetate, have demonstrated dose-dependent inflammatory reactions. mrimigraine.com The vehicle containing this compound chloride was suggested to contribute to these necrotizing effects. mrimigraine.com Furthermore, in vitro studies using rat sensory neurons have shown a cytotoxic effect from commercial methylprednisolone acetate formulations containing preservatives like this compound. mrimigraine.com These findings suggest a direct effect of this compound on neural tissue, contributing to local inflammation and cytotoxicity in preclinical models.
While this compound's primary intended "pharmacodynamic" effect in formulations is its antimicrobial activity as a preservative, detailed studies characterizing this activity in specific preclinical infection models were not a focus of the provided search results. The observed effects in preclinical studies predominantly relate to local tissue reactions and potential neurotoxicity when administered via sensitive routes like the intrathecal space.
Summary of Available Preclinical Pharmacokinetic and Pharmacodynamic Information for this compound
| Area | Available Information in Preclinical Studies |
| Pharmacokinetics | Limited specific data on ADME, single/multiple dose PK, tissue distribution, bioavailability, or PBPK modeling. |
| Pharmacodynamics | Observations primarily related to local tissue reactions, inflammation, and cytotoxicity (neurotoxicity) in animal models, particularly with intrathecal administration. Suggested contribution to necrotizing effects. In vitro cytotoxicity shown in rat sensory neurons. |
Molecular and Biochemical Effects in Animal Tissues and Fluids
Research indicates that this compound chloride may suppress cartilage and synovial membrane glycosaminoglycan synthesis. medkoo.com While data on the specific molecular and biochemical effects of this compound in animal tissues and fluids are restricted, its use as a preservative in injectable formulations intended for local administration, such as intra-articular injections, suggests potential interactions within the local tissue environment. medkoo.comncats.ioresearchgate.netmedsinfo.com.au Studies involving the administration of formulations containing this compound chloride have noted potential local tissue reactions. medsinfo.com.aumedsafe.govt.nzhpra.ie
Dose-Response Relationships for Cellular and Pathway Modulations
Studies investigating the effects of formulations containing this compound, such as methylprednisolone acetate suspensions, on dorsal root ganglion (DRG) sensory neurons in rats have shown dose-related responses. researchgate.net Increased concentrations of methylprednisolone acetate from a commercially prepared vial (which contains this compound) led to increased percentages of apoptotic cells in rat DRG sensory neurons, as shown by TUNEL assay. researchgate.net Furthermore, increased concentrations resulted in higher caspase-3 expression in these neurons compared to control cells. researchgate.net This suggests a dose-dependent impact on cellular viability and apoptotic pathways in this specific cell type.
While this study primarily focuses on the combined effect of methylprednisolone acetate and the preservatives, it provides insight into the dose-response observed with a formulation containing this compound. A summary of the observed cellular effects on rat DRG neurons is presented in the table below:
| Treatment Concentration (from commercial vial) | TUNEL Assay (Apoptotic Cells) | Caspase-3 Expression |
| Increased Concentration | Increased Percentage | 1.5 - 2 times higher than control |
| Reduced Preservatives | Significantly less apoptosis than commercial vial | Significantly less expression than commercial vial |
Note: Data derived from a study investigating methylprednisolone acetate formulations containing preservatives, including this compound chloride. researchgate.net
High-Throughput In Vitro Bioactivity Screening of this compound
This compound chloride has been included in high-throughput screening (HTS) libraries used to evaluate the biological activity of large collections of chemicals. nih.govfrontiersin.orgresearchgate.netfrontiersin.org These screening efforts aim to identify potential biological pathway disruptions and characterize the responses of various compounds in a systematic manner. nih.govfrontiersin.orgresearchgate.netfrontiersin.org
Cell-Based Assays for Pathway Disruption and Phenotypic Screening
Cell-based assays are a crucial component of HTS, allowing for the evaluation of compound effects on living cells and the identification of compounds that modulate specific biological pathways or induce phenotypic changes. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov this compound chloride has been screened in panels of cell-based assays designed to cover a broad range of biological pathways, including nuclear receptor signaling and stress response pathways. nih.govfrontiersin.orgresearchgate.netfrontiersin.org These assays can identify compounds that act as agonists or antagonists of particular targets or pathways, as well as those that affect cell viability. nih.govfrontiersin.org
In one instance, this compound chloride was included in a high-throughput screening approach utilizing quantitative imaging of MCF10A cells to identify regulators of nucleolar number. yale.edu This type of phenotypic screening assesses changes in cellular morphology or components as an endpoint. nih.govyale.edu
This compound chloride has also been tested in cell-based assays evaluating transmembrane potential, specifically using a qHTS-HepG2 MMP assay. In this assay, this compound chloride showed a positive effect, causing a decrease in mitochondrial membrane potential with an IC50 of 163.
A summary of selected in vitro bioactivity screening findings for this compound chloride is presented below:
| Assay Type | Cell Line | Endpoint/Pathway | Observed Effect | IC50/MEC | Source |
| Cell-Based Assay (Tox21 Panel) | Various (covering nuclear receptor signaling, stress response, etc.) | Pathway disruption, viability | Varied activity profiles observed within the large library screening | Not specified for individual pathways in summary data | nih.govfrontiersin.orgresearchgate.netfrontiersin.org |
| Quantitative Imaging | MCF10A | Nucleolar number regulation | Included in screening library | Not specified if it was a hit | yale.edu |
| qHTS-HepG2 MMP assay | HepG2 | Transmembrane potential (MMP) | Decrease | 163 |
Note: The Tox21 screening involved a panel of ~70 assays with 213 readouts, and this compound chloride was part of the screened library. nih.govfrontiersin.orgresearchgate.netfrontiersin.org
Quantitative High-Throughput Screening (qHTS) Methodologies
Quantitative High-Throughput Screening (qHTS) is an automated robotic process that tests large chemical libraries at multiple concentrations to generate concentration-response curves. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov This approach provides richer pharmacological data compared to traditional single-concentration HTS, enabling the assessment of compound potency and efficacy directly from the primary screen. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov The Tox21 program has utilized qHTS to screen libraries containing thousands of chemicals, including this compound chloride, against a battery of cell-based assays. nih.govfrontiersin.orgresearchgate.netfrontiersin.org This methodology allows for the efficient generation of millions of data points to characterize the biological responses of screened compounds across a wide spectrum of pathways. nih.govfrontiersin.orgresearchgate.netfrontiersin.org
Establishment and Validation of Relevant Animal Models for this compound Research
Given this compound's use as an excipient in injectable formulations, particularly those administered locally, relevant animal models for its research would typically involve routes of administration and tissue environments similar to its intended use. While specific animal models solely focused on studying this compound's intrinsic effects appear limited in the provided search results, its inclusion in studies of formulations like methylprednisolone acetate suspensions highlights the use of animal models to evaluate the combined effects of the active drug and excipient. researchgate.netmedsinfo.com.auresearchgate.net
Animal models are crucial for preclinical assessment, providing insights into in vivo biological activity, pharmacokinetics, and potential tissue interactions that cannot be fully replicated in vitro. plos.orgnih.gov The validation of animal models involves assessing how well they replicate aspects of human disease (face validity), the similarity of underlying mechanisms (construct validity), and their ability to predict human responses (predictive validity). plos.orgnih.gov
In the context of this compound as an excipient in methylprednisolone acetate injections, animal studies, such as those involving rats to assess effects on DRG sensory neurons, serve as relevant models to investigate potential local tissue reactions and cellular effects of the complete formulation. researchgate.net However, dedicated animal models specifically established and validated to study the pharmacological profile of this compound in isolation, beyond its role as a preservative, are not extensively described in the provided information. Research into the potential for excipients like this compound chloride to cause neurotoxicity when administered intrathecally also points to the use of animal studies to assess such effects. researchgate.net
Analytical and Characterization Methodologies for Miripirium
Advanced Chromatographic and Spectroscopic Techniques for Miripirium Analysis
Chromatographic and spectroscopic methods are fundamental in the analysis of this compound, providing detailed information about its composition and structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is a powerful technique utilized for the analysis and quantification of this compound. This method allows for the separation of this compound from complex mixtures, followed by its detection and identification based on mass-to-charge ratio and fragmentation patterns. LC-MS has been applied in studies to analyze this compound concentrations in biological matrices such as joint cartilage, bone, and plasma. google.comgoogleapis.com For instance, in one study, LC-MS was used to analyze compound concentrations in these tissues after extraction. google.com The lower limit of quantitation (LLOQ) for systemic exposure analysis using LC-MS was reported as 0.1 ng/mL, indicating the sensitivity of the method for detecting low levels of this compound in biological samples. google.com LC-MS/MS has also been employed in surface sampling analysis, demonstrating a detection limit of 0.01 ng/cm². researchgate.net High-Performance Liquid Chromatography (HPLC) is another chromatographic technique mentioned in the context of purity analysis and stability studies for this compound chloride. lgcstandards.compharmaffiliates.com
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural confirmation and detailed analysis of this compound. NMR provides information about the arrangement of atoms within the molecule. A Certificate of Analysis for Myristyl-γ-picolinium Chloride (a synonym for this compound chloride) indicates that NMR is used to confirm its structure, with results conforming to the expected structure. lgcstandards.com Patent literature also provides examples of NMR data (specifically 1H NMR) obtained at 400 MHz using solvents like DMSO-d6 or Pyridine-d5, reporting characteristic chemical shifts (δ values) for related compounds, which are valuable for verifying the structure of this compound. google.comgoogleapis.comepo.org Solution NMR, including both proton and carbon NMR, and Solid State NMR are recognized techniques applicable to structural characterization. pharmacompass.com
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is utilized to identify functional groups present in the this compound molecule and to assess changes in molecular structure or interactions, especially in solid forms. FTIR is a common technique for the characterization of polymorphic forms, as differences in crystal structure can lead to observable changes in the IR spectrum. nishkaresearch.comresearchgate.net It is also used in the broader analysis of molecular composition. usda.govcbrnetechindex.com While specific this compound IR spectra are not detailed in the provided snippets, FTIR analysis has been mentioned in a patent where this compound chloride was present as an excipient, used to validate the successful incorporation of antibodies in liposomes by revealing specific spectral features. googleapis.com
Impurity Profiling and Degradation Product Analysis of this compound
Impurity profiling and the analysis of degradation products are essential aspects of this compound characterization to ensure its quality and stability. Impurity profiling involves identifying and quantifying substances present in this compound that are not the target compound. This is listed as an analytical capability for Myristyl-γ-picolinium Chloride. pharmaffiliates.com this compound chloride itself has been identified as an impurity (specifically referred to as Impurity 13) in formulations of Methylprednisolone (B1676475) Acetate (B1210297). chemicalbook.comchemicalbook.com Stability studies and evaluation are conducted to understand how this compound changes over time under various environmental conditions, which helps in identifying potential degradation pathways and products. pharmaffiliates.com
Polymorphism and Solid-State Characterization of this compound Formulations
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical property for pharmaceutical compounds as it can affect various physical and chemical characteristics, including solubility, dissolution rate, and stability. nishkaresearch.comresearchgate.netajptonline.com Polymorphism studies are conducted to identify and characterize different crystalline forms of this compound. pharmaffiliates.com Techniques commonly employed for the characterization of polymorphic forms and solid-state properties include X-ray Powder Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Thermal Gravimetric Analysis (TGA). google.comnishkaresearch.comresearchgate.netajptonline.comgoogle.com These methods were used in polymorph screens for a related compound to determine solubility, polymorphism, and thermodynamic stability. google.comgoogle.com DSC and TGA provide valuable data on thermal properties like melting points and glass transition temperatures. nishkaresearch.com XRD is used to analyze the crystal structure. nishkaresearch.comresearchgate.net Hot-stage microscopy is another analytical tool used to characterize polymorphic forms and solvate systems by observing changes in sample contours with temperature. ajptonline.com Solid-state characterization encompasses these techniques and others to understand the physical form of this compound in bulk or in formulations. pharmacompass.com
Development of Robust Quantification Methods for this compound in Complex Biological Matrices
Developing robust methods for quantifying this compound in complex biological matrices like joint cartilage, bone, and plasma is crucial for pharmacokinetic and distribution studies. LC-MS, particularly LC-MS/MS, has been successfully applied for this purpose. google.comgoogleapis.com These methods require careful sample preparation to extract this compound from the matrix and minimize interference. The reported LLOQ of 0.1 ng/mL for systemic exposure analysis in biological samples highlights the sensitivity achieved with these methods. google.com The application of LC-MS/MS for surface sampling with a detection limit of 0.01 ng/cm² further demonstrates the capability to quantify this compound in different complex environments. researchgate.net The development and validation of such methods are essential to accurately determine the concentration of this compound in biological systems, supporting research and development efforts.
Here is a summary of quantification limits found:
| Matrix | Technique | Limit of Quantification/Detection | Citation |
| Systemic exposure (Plasma) | LC-MS | LLOQ of 0.1 ng/mL | google.com |
| Surface sampling | LC-MS/MS | Detection limit of 0.01 ng/cm² | researchgate.net |
Emerging Research Avenues and Future Perspectives for Miripirium
Integration of Artificial Intelligence and Machine Learning in Miripirium Discovery and Development
Artificial intelligence (AI) and machine learning (ML) are increasingly transforming the landscape of drug discovery and development by enabling the analysis of vast datasets and accelerating the identification of potential applications for chemical compounds. pmarketresearch.comnih.govmednexus.orgmdpi.com These technologies can identify patterns and correlations in data that may lead to breakthroughs in understanding a compound's potential uses. pmarketresearch.com
The integration of AI and ML in this compound research could involve several approaches:
Virtual Screening and Property Prediction: AI models can be trained on existing data to predict this compound's interactions with a wide range of biological targets or to forecast its physical and chemical properties. nih.govscielo.br This could help prioritize research directions and identify potential new applications.
Synthesis Design and Optimization: AI algorithms can assist in designing efficient synthetic routes for this compound and its analogs, potentially reducing costs and improving yields.
Analysis of Biological Data: As more biological data related to this compound's interactions becomes available, AI and ML can be used to analyze this data to identify mechanisms of action, predict efficacy in different biological contexts, and uncover potential off-target effects. nih.govscielo.br
The application of AI and ML holds promise for accelerating the discovery of new applications for this compound and optimizing its development process. pmarketresearch.commednexus.org
Novel Formulation Strategies for Enhanced Research Applications
Developing novel formulations is crucial for improving the stability, effectiveness, and targeted delivery of chemical compounds in research and potential future applications. pmarketresearch.com Enhanced formulations can improve a compound's bioavailability and efficacy. pmarketresearch.com
Nano-Encapsulation and Other Advanced Delivery Systems for Targeted Research Delivery
Nano-encapsulation is a promising advanced delivery system that involves encapsulating active ingredients within nanocarriers. researchgate.net This technique can enhance the bioavailability, stability, and controlled release of compounds. researchgate.net Nano-encapsulation can protect encapsulated compounds from degradation, improve their solubility, and facilitate targeted delivery to specific cells or tissues in research settings. researchgate.netscienceeurope.org
For this compound, nano-encapsulation could offer several advantages for research applications:
Improved Stability: Encapsulating this compound within nanoparticles could protect it from degradation due to environmental factors like light, heat, or oxygen, thus maintaining its activity for longer periods. researchgate.netscienceeurope.org
Enhanced Solubility: If this compound exhibits limited solubility in certain research media, nano-encapsulation could improve its dispersion and availability for interaction with biological systems. researchgate.net
Targeted Delivery: Nanocarriers can be designed to target specific cell types or tissues, allowing researchers to study the effects of this compound in a more precise manner and potentially reducing the amounts needed. researchgate.net
Controlled Release: Nano-formulations can be engineered to release this compound over a sustained period, enabling studies on the effects of prolonged exposure or maintaining consistent concentrations in experimental systems. researchgate.net
Other advanced delivery systems, such as liposomes or microparticles, could also be explored to optimize this compound's delivery and enhance its utility in various research applications. researchgate.netmdpi.com
Identification of Undiscovered Molecular Targets and Ligands for this compound Activity
Identifying the specific molecular targets and ligands with which a compound interacts is essential for understanding its mechanism of action and exploring its full potential. While this compound has been noted to suppress glycosaminoglycan synthesis, the precise molecular targets responsible for this effect and other potential activities may not be fully elucidated. medkoo.com
Future research should focus on the systematic identification of this compound's molecular targets. This could involve:
Affinity Chromatography and Mass Spectrometry: Techniques like affinity chromatography can be used to isolate proteins that bind to this compound, followed by mass spectrometry to identify the interacting partners.
High-Throughput Screening: Screening libraries of proteins or cell lines can help identify those that respond to this compound exposure, providing clues about its targets. frontiersin.orgyale.edu
In Silico Approaches: Computational methods, including molecular docking and simulations, can predict potential binding sites and interactions with known proteins. nih.gov
Genomic and Proteomic Studies: Analyzing changes in gene or protein expression upon this compound treatment can help identify affected pathways and potential upstream regulators or downstream effectors.
Furthermore, identifying ligands that interact with this compound could provide insights into its binding characteristics and potentially lead to the design of modified compounds with altered or enhanced activity. nih.govgoogle.com This could involve studying how this compound interacts with biological molecules and searching for endogenous or exogenous substances that bind to it.
By comprehensively identifying the molecular targets and ligands of this compound, researchers can gain a deeper understanding of its biological activities and unlock its full potential for various research and potential future applications.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for evaluating Miripirium Chloride's antimicrobial efficacy in vitro?
- Methodological Answer : Use broth microdilution assays (for quantitative MIC determination) or agar diffusion methods (for qualitative zone-of-inhibition measurements) under controlled conditions (e.g., pH 7.4, 37°C for bacterial models). Include positive controls (e.g., known antimicrobials like chlorhexidine) and negative controls (solvent-only groups) to validate results. Ensure replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA) to account for biological variability .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound Chloride's purity and structural integrity?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Cross-reference spectral data with synthetic protocols in prior literature to identify impurities or degradation products .
Q. How should researchers design dose-response studies to assess this compound Chloride's activity against biofilm-forming pathogens?
- Methodological Answer : Utilize microtiter plate assays with crystal violet staining for biofilm biomass quantification. Test a concentration range (e.g., 0.1–100 µg/mL) and include pre-treatment (preventive) and post-treatment (eradication) protocols. Normalize results to untreated controls and validate via confocal microscopy for biofilm architecture analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported minimum inhibitory concentration (MIC) values of this compound Chloride across different studies?
- Methodological Answer : Conduct meta-analyses to identify variables influencing MIC variability, such as differences in bacterial strains (ATCC vs. clinical isolates), growth media (Mueller-Hinton vs. nutrient broth), or incubation times. Perform standardized replicate studies under harmonized conditions, adhering to CLSI/EUCAST guidelines, and report 95% confidence intervals for MIC distributions .
Q. What methodological considerations are critical when designing experiments to assess this compound Chloride's long-term stability under varying environmental conditions?
- Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) with periodic sampling. Analyze degradation products via LC-MS and correlate stability with excipient interactions (e.g., buffers, surfactants). Apply Arrhenius kinetics to predict shelf-life under standard storage conditions .
Q. How should researchers approach conflicting data on this compound Chloride's cytotoxicity in mammalian cell lines versus its antimicrobial efficacy?
- Methodological Answer : Perform parallel assays comparing therapeutic indices (e.g., IC50 for mammalian cells vs. MIC for pathogens). Use primary cell lines (e.g., human keratinocytes) and 3D tissue models to improve physiological relevance. Explore formulation strategies (e.g., encapsulation) to reduce cytotoxicity while maintaining antimicrobial activity .
Q. What advanced statistical models are recommended for analyzing synergistic effects between this compound Chloride and conventional antibiotics?
- Methodological Answer : Apply the fractional inhibitory concentration index (FICI) model or Bliss independence analysis to quantify synergy. Validate results with time-kill curves and mechanistic studies (e.g., membrane permeability assays) to identify interaction pathways. Use Bayesian hierarchical models to account for inter-experiment variability .
Guidance for Data Contradiction and Reproducibility
Q. How can researchers ensure reproducibility when replicating this compound Chloride's in vivo efficacy studies?
- Methodological Answer : Standardize animal models (e.g., murine skin infection models) with defined pathogen inoculum sizes and treatment regimens. Report detailed protocols for anesthesia, dosing intervals, and endpoint measurements (e.g., CFU counts, histopathology). Share raw data and analysis scripts via open-access repositories to facilitate cross-validation .
Q. What strategies mitigate batch-to-batch variability in this compound Chloride synthesis for pharmacological studies?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, including in-process controls (e.g., reaction monitoring via FTIR) and post-synthesis purification (e.g., recrystallization). Characterize each batch with identical analytical methods and document deviations in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
